3,4-Dichloro-2-(difluoromethyl)quinoline
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Overview
Description
3,4-Dichloro-2-(difluoromethyl)quinoline is a chemical compound with the molecular formula C10H5Cl2F2N and a molecular weight of 248.06 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms and two fluorine atoms attached to the quinoline ring, making it a unique and interesting molecule for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-2-(difluoromethyl)quinoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the chlorination of 2-(difluoromethyl)quinoline using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure the selective introduction of chlorine atoms at the desired positions on the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-2-(difluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the quinoline ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinoline derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinoline oxides or reduced quinoline compounds .
Scientific Research Applications
3,4-Dichloro-2-(difluoromethyl)quinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2-(difluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethyl)quinoline: Lacks the chlorine atoms present in 3,4-Dichloro-2-(difluoromethyl)quinoline.
3,4-Dichloroquinoline: Does not have the difluoromethyl group.
2-Chloro-3,4-difluoroquinoline: Contains fluorine atoms instead of chlorine at different positions.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms on the quinoline ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H5Cl2F2N |
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Molecular Weight |
248.05 g/mol |
IUPAC Name |
3,4-dichloro-2-(difluoromethyl)quinoline |
InChI |
InChI=1S/C10H5Cl2F2N/c11-7-5-3-1-2-4-6(5)15-9(8(7)12)10(13)14/h1-4,10H |
InChI Key |
BCSPYTKHJYGSPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)C(F)F)Cl)Cl |
Origin of Product |
United States |
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